Physical and chemical properties of DL-DIHYDROZEATIN powder.
Physical and chemical properties of DL-DIHYDROZEATIN powder.
An In-Depth Technical Guide to the Physical and Chemical Properties of DL-DIHYDROZEATIN Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Dihydrozeatin (DHZ) is a naturally occurring, highly active cytokinin, a class of plant growth substances that promote cell division and differentiation.[1] As a derivative and metabolite of zeatin, DHZ is frequently found in plant tissues and plays a crucial role in various physiological processes, including flower bud formation.[1][2] Unlike its precursor, zeatin, DL-Dihydrozeatin exhibits enhanced stability, making it a valuable compound for in-vitro studies and agricultural applications. Its resistance to enzymatic degradation by cytokinin oxidase allows for sustained biological activity in experimental systems.[3] This guide provides a comprehensive overview of the core physical and chemical properties of DL-Dihydrozeatin powder, offering technical insights and practical protocols essential for its effective use in research and development.
Chemical Identity and Structure
Accurate identification is the foundation of reproducible scientific research. DL-Dihydrozeatin is a racemic mixture, and its fundamental identifiers are cataloged below.
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Chemical Name : 2-Methyl-4-(7H-purin-6-ylamino)butan-1-ol[4][5]
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Synonyms : DHZ, Racemic dihydrozeatin, 6-(4-Hydroxy-3-methylbutylamino)purine[4][6][7]
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CAS Number : 23599-75-9 (for the DL-racemic mixture), 14894-18-9 (unspecified stereochemistry)[1][6][8][9]
The structure consists of a purine base (adenine) substituted at the N6 position with a 4-hydroxy-3-methylbutyl group.
Physicochemical Properties
The physical characteristics of DL-Dihydrozeatin powder are critical for its proper handling, storage, and preparation for experimental use. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline or amorphous solid powder. | [1][3][7] |
| Melting Point | 162 - 170 °C | [3][7][11] |
| Solubility | Soluble in Ethanol. Slightly soluble in DMSO and Methanol. | [1][6][7][11] |
| Storage Temperature | 2 - 8 °C | [1][6][8] |
| Purity (Typical) | ≥98.0% (assessed by HPLC) | [3][7][8] |
| Stability | Hygroscopic. More stable than zeatin in plant tissues. | [3][11] |
Elucidation of Solubility
The solubility profile of DL-Dihydrozeatin dictates the choice of solvent for creating stock solutions.
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Primary Solvent : Ethanol is the recommended solvent for readily dissolving DL-Dihydrozeatin.[1][6][7]
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Alternative Solvents : For specific cell culture applications where ethanol may be cytotoxic, Dimethyl sulfoxide (DMSO) can be used, although solubility is described as slight.[11] Gentle warming and vortexing may be required to achieve complete dissolution in DMSO or methanol. It is crucial to prepare high-concentration stock solutions in these solvents and then dilute them into aqueous media to avoid precipitation.
Chemical Stability and Reactivity
A key advantage of DL-Dihydrozeatin is its enhanced chemical stability compared to other cytokinins like zeatin.
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Resistance to Oxidation : The saturation of the isoprenoid side chain in Dihydrozeatin renders it less susceptible to cleavage by the enzyme cytokinin oxidase/dehydrogenase (CKX).[3] This enzyme rapidly and irreversibly degrades zeatin, thus terminating its activity. The resistance of DHZ to CKX means it persists longer in biological systems, providing a more sustained cytokinin response.[3]
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Storage and Handling : The compound is hygroscopic, meaning it can absorb moisture from the air.[11] Therefore, it should be stored in a tightly sealed container in a desiccated environment. The recommended storage condition is refrigeration at 2-8°C to maintain long-term integrity.[1][6][8]
Metabolic Relationship between Zeatin and Dihydrozeatin
The diagram below illustrates the enzymatic conversion of Zeatin to Dihydrozeatin, a key step that enhances cytokinin stability within plant tissues.
Caption: Enzymatic pathways for Zeatin conversion and degradation.
Analytical Characterization Protocols
Verifying the identity and purity of DL-Dihydrozeatin powder is a prerequisite for its use in regulated or sensitive experimental settings.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for quantifying the purity of DL-Dihydrozeatin.[3][8]
Objective : To determine the purity of the DHZ powder by separating it from any impurities.
Methodology :
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Mobile Phase Preparation : Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio depends on the column and system.
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Standard Preparation : Accurately weigh and dissolve a reference standard of DL-Dihydrozeatin in the mobile phase or a suitable solvent (like ethanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
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Sample Preparation : Prepare the sample to be tested at the same concentration as the standard.
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Chromatographic Conditions :
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Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Detection : UV detector set to an appropriate wavelength (typically around 269 nm for purine derivatives).
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Flow Rate : 1.0 mL/min.
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Injection Volume : 10-20 µL.
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Analysis : Run the standard and sample. Purity is calculated by comparing the area of the principal peak in the sample chromatogram to the total area of all peaks, expressed as a percentage. The retention time of the sample should match that of the reference standard.
Thin-Layer Chromatography (TLC)
TLC provides a rapid, qualitative assessment of purity.[7]
Objective : To quickly check for the presence of major impurities.
Methodology :
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Plate : Use a silica gel 60 F254 TLC plate.
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Mobile Phase : A mixture of chloroform and methanol (e.g., 9:1 v/v) is often effective.
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Sample Application : Dissolve a small amount of DHZ in ethanol and spot it onto the plate.
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Development : Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend.
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Visualization : View the plate under UV light (254 nm). A single dominant spot should be observed.
Experimental Workflow and Handling
Proper handling and solution preparation are paramount to achieving accurate and reproducible results.
Standard Operating Procedure: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a stock solution in ethanol, the most common solvent.
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Pre-Weighing : Allow the sealed vial of DL-Dihydrozeatin powder to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[11]
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Weighing : In a fume hood, accurately weigh the desired amount of powder. For 10 mg of DHZ (MW = 221.26 g/mol ):
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Volume of solvent = (Mass / Molecular Weight) / Desired Concentration
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Volume of Ethanol = (0.010 g / 221.26 g/mol ) / 0.010 mol/L = 0.00452 L = 4.52 mL.
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-
Dissolution : Add the calculated volume of absolute ethanol to the vial containing the DHZ powder.
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Mixing : Cap the vial tightly and vortex until the powder is completely dissolved. A clear, colorless solution should be obtained.[3]
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Storage : Store the stock solution in a clearly labeled, sealed vial at -20°C for long-term storage (up to 1 month) or at 2-8°C for short-term use.[5]
Safety and Handling
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Hazard Classification : DL-Dihydrozeatin may cause an allergic skin reaction (Hazard statement H317).[4][8] It is assigned the GHS07 pictogram (exclamation mark).[4][8]
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Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the powder.[4]
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Handling Precautions : Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or fume hood.
Quality Control Workflow for Incoming Material
The following diagram outlines a logical workflow for validating a new batch of DL-Dihydrozeatin powder before its use in critical experiments.
Caption: A typical quality control workflow for validating DL-Dihydrozeatin powder.
Conclusion
DL-Dihydrozeatin is a stable and highly effective cytokinin for plant science research and biotechnology. Its key advantages—enhanced stability due to resistance to cytokinin oxidase and well-defined physicochemical properties—make it a reliable tool for researchers. Understanding its solubility, proper storage conditions (2-8°C, desiccated), and safe handling procedures is essential for leveraging its full potential. By following standardized analytical and preparation protocols, scientists can ensure the integrity of their experiments and generate reproducible, high-quality data.
References
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Duchefa Biochemie. (n.d.). Dihydrozeatin (DHZ). Retrieved from [Link]
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phygenera. (n.d.). DHZ | Dihydrozeatin. Retrieved from [Link]
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Lancetech Limited. (n.d.). Dihydrozeatin (DHZ) 25 mg. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439631, Dihydrozeatin. Retrieved from [Link]
Sources
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- 3. phygenera.de [phygenera.de]
- 4. Dihydrozeatin | 23599-75-9 [chemicalbook.com]
- 5. Dihydrozeatin | plant cytokinin | CAS# 23599-75-9 | InvivoChem [invivochem.com]
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